(1S,9S,10R)-4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
(1S,9S,10R)-4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
Brand Name:
Vulcanchem
CAS No.:
125-69-9
VCID:
VC0002336
InChI:
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
SMILES:
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Molecular Formula:
C18H26BrNO
Molecular Weight:
352.3 g/mol
(1S,9S,10R)-4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
CAS No.: 125-69-9
Inhibitors
VCID: VC0002336
Molecular Formula: C18H26BrNO
Molecular Weight: 352.3 g/mol
CAS No. | 125-69-9 |
---|---|
Product Name | (1S,9S,10R)-4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
Molecular Formula | C18H26BrNO |
Molecular Weight | 352.3 g/mol |
IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
Standard InChI | InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 |
Standard InChIKey | MISZALMBODQYFT-URVXVIKDSA-N |
Isomeric SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br |
SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Description | Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex. Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity. |
Related CAS | 125-71-3 (Parent) |
Synonyms | d-Methorphan Delsym Dextromethorphan Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide, (+-)-Isomer Dextromethorphan Hydrobromide, Monohydrate Dextromethorphan Hydrochloride Dextromethorphan, (+-)-Isomer Hydrobromide, Dextromethorphan Hydrochloride, Dextromethorphan l-Methorphan Levomethorphan Racemethorphan |
Reference | [1]. Schwartz, A.R., A.F. Pizon, and D.E. Brooks, Dextromethorphan-induced serotonin syndrome. Clin Toxicol (Phila), 2008. 46(8): p. 771-3. [2]. Shin, E.J., et al., Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats. Neurochem Int, 2007. 50(6): p. 791-9. [3]. Shin, E.J., et al., The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan. Br J Pharmacol, 2005. 144(7): p. 908-18. |
PubChem Compound | 5464025 |
Last Modified | Nov 11 2021 |
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